4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate

Catalog No.
S13853863
CAS No.
M.F
C11H11NO6
M. Wt
253.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate

Product Name

4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate

IUPAC Name

2-ethenoxyethyl (4-nitrophenyl) carbonate

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

InChI

InChI=1S/C11H11NO6/c1-2-16-7-8-17-11(13)18-10-5-3-9(4-6-10)12(14)15/h2-6H,1,7-8H2

InChI Key

IOPVIILOAFHKKY-UHFFFAOYSA-N

Canonical SMILES

C=COCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate is an organic compound characterized by its unique structure, which includes a nitrophenyl group, a vinyloxy group, and a carbonate moiety. This compound is recognized for its potential applications in various fields, including materials science and medicinal chemistry. The presence of the nitro group enhances its reactivity, making it suitable for bioorthogonal reactions and other chemical transformations. It typically appears as a liquid with a purity of at least 95% and is stored under controlled conditions to maintain stability .

The chemical behavior of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The carbonate group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Polymerization: The vinyloxy group allows for polymerization reactions, which can be initiated under specific conditions, such as exposure to light or heat.
  • Photoclick Reactions: This compound serves as a vinyl ether photoclick reagent, facilitating bioorthogonal reactions when exposed to visible light .

While specific biological activities of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate are not extensively documented, compounds with similar structures often exhibit interesting biological properties. The nitrophenyl moiety is known for its potential as an enzyme inhibitor, while the vinyloxy group may contribute to interactions with biological macromolecules. Further research could elucidate its pharmacological potential and mechanisms of action.

The synthesis of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate can be achieved through several methods:

  • Direct Esterification: Reacting 4-nitrophenol with vinyloxyethyl carbonate in the presence of acid catalysts.
  • Transesterification: Using vinyloxyethyl alcohol and an appropriate carbonate source under controlled conditions.
  • Photochemical Methods: Utilizing light to initiate reactions that form the desired product from suitable precursors .

These methods vary in complexity and yield, with direct esterification being the most straightforward approach.

4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate finds applications in:

  • Materials Science: As a building block for polymers and advanced materials due to its reactive functional groups.
  • Drug Development: Potential use in creating drug delivery systems owing to its biocompatibility and reactivity.
  • Chemical Biology: Employed in bioorthogonal chemistry for labeling biomolecules or studying cellular processes .

Interaction studies involving 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate are essential for understanding its reactivity and potential biological effects. Research may focus on:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids could provide insights into its utility in biochemical applications.
  • Mechanistic Studies: Understanding the mechanisms behind its chemical transformations can help optimize its use in synthetic chemistry and materials science.

Several compounds share structural or functional similarities with 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
4-Nitrophenyl acetateAcetate instead of carbonateSimpler structure; primarily used as an ester
2-(Vinyloxy)ethanolLacks nitro groupMore versatile as a monomer for polymers
4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonateContains pyridineDifferent reactivity profile due to nitrogen heteroatom

Uniqueness

The uniqueness of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate lies in its combination of a nitro group with a vinyloxy-carbonate structure, which provides distinct reactivity patterns not found in simpler analogs. This dual functionality enables diverse applications in both synthetic chemistry and materials science, setting it apart from other similar compounds that may lack one of these critical features .

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

253.05863707 g/mol

Monoisotopic Mass

253.05863707 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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